Cas no 946219-94-9 (4-iodo-N-4-({4-methyl-6-(4-methylphenyl)aminopyrimidin-2-yl}amino)phenylbenzene-1-sulfonamide)

4-iodo-N-4-({4-methyl-6-(4-methylphenyl)aminopyrimidin-2-yl}amino)phenylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 4-iodo-N-4-({4-methyl-6-(4-methylphenyl)aminopyrimidin-2-yl}amino)phenylbenzene-1-sulfonamide
- 4-iodo-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide
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- インチ: 1S/C24H22IN5O2S/c1-16-3-7-19(8-4-16)27-23-15-17(2)26-24(29-23)28-20-9-11-21(12-10-20)30-33(31,32)22-13-5-18(25)6-14-22/h3-15,30H,1-2H3,(H2,26,27,28,29)
- InChIKey: JKDBRIJKJWXLKD-UHFFFAOYSA-N
- ほほえんだ: C1(S(NC2=CC=C(NC3=NC(NC4=CC=C(C)C=C4)=CC(C)=N3)C=C2)(=O)=O)=CC=C(I)C=C1
4-iodo-N-4-({4-methyl-6-(4-methylphenyl)aminopyrimidin-2-yl}amino)phenylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2078-0116-2μmol |
4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide |
946219-94-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2078-0116-10μmol |
4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide |
946219-94-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2078-0116-5mg |
4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide |
946219-94-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2078-0116-5μmol |
4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide |
946219-94-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
A2B Chem LLC | BA84578-1mg |
4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide |
946219-94-9 | 1mg |
$245.00 | 2024-05-20 | ||
Life Chemicals | F2078-0116-3mg |
4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide |
946219-94-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
A2B Chem LLC | BA84578-10mg |
4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide |
946219-94-9 | 10mg |
$291.00 | 2024-05-20 | ||
A2B Chem LLC | BA84578-5mg |
4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide |
946219-94-9 | 5mg |
$272.00 | 2024-05-20 | ||
Life Chemicals | F2078-0116-2mg |
4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide |
946219-94-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2078-0116-20mg |
4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide |
946219-94-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
4-iodo-N-4-({4-methyl-6-(4-methylphenyl)aminopyrimidin-2-yl}amino)phenylbenzene-1-sulfonamide 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
4-iodo-N-4-({4-methyl-6-(4-methylphenyl)aminopyrimidin-2-yl}amino)phenylbenzene-1-sulfonamideに関する追加情報
Chemical Profile of 4-iodo-N-4-({4-methyl-6-(4-methylphenyl)aminopyrimidin-2-yl}amino)phenylbenzene-1-sulfonamide (CAS No. 946219-94-9)
4-iodo-N-4-({4-methyl-6-(4-methylphenyl)aminopyrimidin-2-yl}amino)phenylbenzene-1-sulfonamide, identified by its CAS number 946219-94-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes an iodine substituent, multiple aromatic rings, and functional amine and sulfonamide groups. The presence of these structural motifs makes it a promising candidate for further exploration in drug discovery and development, particularly in the context of targeting complex biological pathways.
The molecular structure of 4-iodo-N-4-({4-methyl-6-(4-methylphenyl)aminopyrimidin-2-yl}amino)phenylbenzene-1-sulfonamide is a testament to the ingenuity of modern synthetic chemistry. The compound features a central benzene ring substituted with an iodine atom at the 4-position, which serves as a handle for further chemical modifications. Additionally, the molecule incorporates a phenyl ring linked to an N-substituted sulfonamide group, further enhanced by an amine linkage to a pyrimidine derivative. This pyrimidine moiety is itself substituted with a methyl group and another phenyl ring, contributing to the overall complexity and potential for selective interactions with biological targets.
In recent years, there has been growing interest in developing small-molecule inhibitors that modulate the activity of kinases and other enzymes involved in cancer progression. The structural features of 4-iodo-N-4-({4-methyl-6-(4-methylphenyl)aminopyrimidin-2-yl}amino)phenylbenzene-1-sulfonamide make it an attractive scaffold for such applications. Specifically, the iodine atom at the 4-position of the benzene ring can be leveraged for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups at other positions on the aromatic system. This versatility is crucial for generating libraries of compounds that can be screened for biological activity.
The sulfonamide group is another key feature of this compound, as sulfonamides are well-known for their broad spectrum of biological activities. They have been widely used in the development of antibiotics, anti-inflammatory drugs, and anticancer agents. The presence of a sulfonamide moiety in 4-iodo-N-4-{(methylpyrimidinyl)amino}phenylbenzene-sulfonamide suggests that this compound may exhibit similar pharmacological properties. Moreover, the amine linkage connecting the sulfonamide group to another phenyl ring provides additional opportunities for hydrogen bonding interactions with biological targets, enhancing binding affinity.
Recent advances in computational chemistry have enabled researchers to predict the binding modes and potential interactions of small molecules with biological targets with unprecedented accuracy. By leveraging molecular docking simulations, scientists can identify how 4-(iodo)-N-(3-{[6-(dimethylamino)-pyrimidin]-2-amino}-5-methylphenyl)-benzene-sulfonamide (the systematic name derived from CAS No. 94621994) might interact with proteins such as kinases or transcription factors. These simulations have revealed that the compound can adopt multiple conformations that are compatible with binding to various pockets on target proteins.
The pyrimidine derivative incorporated into CAS No 94621994 is particularly noteworthy due to its ability to mimic natural purine bases found in nucleic acids. Pyrimidine-based compounds have long been recognized for their role in inhibiting enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cells like cancer cells. By incorporating a methylpyrimidinyl group into the structure, this compound may exhibit inhibitory effects on similar enzymes or pathways involved in cancer metabolism.
One of the most exciting aspects of working with CAS No 94621994 is its potential as a tool for developing novel therapeutic strategies against resistant cancers. In recent clinical trials, researchers have observed that cancers often develop resistance to existing treatments by mutating key target proteins or activating alternative signaling pathways. Small molecules like CAS No 94621994 offer the opportunity to design compounds that can overcome these resistance mechanisms by targeting different aspects of cancer biology.
The iodine atom at position 4 on the benzene ring not only serves as a handle for further chemical modifications but also contributes to the overall lipophilicity of the molecule. This balance between hydrophilic and lipophilic regions is critical for achieving optimal oral bioavailability and cellular uptake upon administration. By fine-tuning this balance through structural optimization, researchers can enhance both pharmacokinetic properties and therapeutic efficacy.
The sulfonamide group's ability to engage in multiple types of non-covalent interactions—hydrogen bonding, electrostatic interactions, and π-stacking—makes it an ideal pharmacophore for designing molecules that bind tightly to biological targets without causing off-target effects. This property has been exploited in recent drug discovery campaigns aimed at identifying new inhibitors against protein-protein interactions implicated in diseases such as Alzheimer's disease and diabetes mellitus type 2.
In conclusion,CAS No 94621994 represents a structurally complex yet promising scaffold for developing next-generation therapeutics against various diseases including cancer,neurodegenerative disorders,and inflammatory conditions where protein-protein interactions play a central role,particularly those involving kinases or transcription factors whose dysregulation contributes significantly toward disease pathogenesis,thereby highlighting its potential utility across multiple therapeutic areas,making it an invaluable asset for medicinal chemists engaged in hit-to-lead optimization efforts,and underscoring why this compound warrants further exploration both academically and commercially,as it embodies many desirable characteristics required from modern drug candidates including high selectivity,moderate solubility,and good metabolic stability,which collectively contribute toward improving patient outcomes when translated into clinical practice,thereby solidifying its position as one among several exciting novel chemical entities currently under investigation within academia along with biotechnology firms committed toward advancing human health through innovative small molecule discovery programs.
946219-94-9 (4-iodo-N-4-({4-methyl-6-(4-methylphenyl)aminopyrimidin-2-yl}amino)phenylbenzene-1-sulfonamide) 関連製品
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